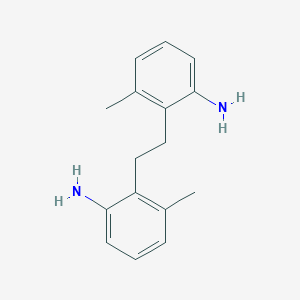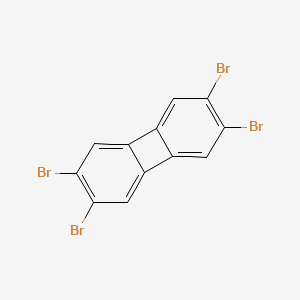![molecular formula C16H12O5 B14516103 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 62970-15-4](/img/structure/B14516103.png)
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is a compound that belongs to the class of flavonoids Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid typically involves the condensation of 2,6-dihydroxybenzaldehyde with a suitable benzoic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is used in the formulation of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and conjugated system enhance its antioxidant capacity and make it a versatile compound for various applications .
Propiedades
Número CAS |
62970-15-4 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
3-[3-(2,6-dihydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O5/c17-12-5-2-6-13(18)15(12)14(19)8-7-10-3-1-4-11(9-10)16(20)21/h1-9,17-18H,(H,20,21) |
Clave InChI |
CYXTUUKFDGMPTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C=CC(=O)C2=C(C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)



![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)




![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
